molecular formula C11H11N3O B10839439 1-(4-Aminophenyl)-2-(1h-imidazol-1-yl)ethanone

1-(4-Aminophenyl)-2-(1h-imidazol-1-yl)ethanone

Cat. No.: B10839439
M. Wt: 201.22 g/mol
InChI Key: QRMNVYHFJCGDDI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone is a compound that features both an aminophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves the reaction of 4-aminobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aminophenyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with a nitro group instead of an amino group.

    1-(4-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone: Contains a hydroxy group instead of an amino group.

Uniqueness: 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone is unique due to the presence of both an aminophenyl group and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4-aminophenyl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C11H11N3O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7,12H2

InChI Key

QRMNVYHFJCGDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CN=C2)N

Origin of Product

United States

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